5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole
Overview
Description
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole: is a chemical compound with the molecular formula C11H19ClN4 It is a tetrazole derivative, characterized by the presence of a tetrazole ring substituted with a 4-chlorobutyl group and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole typically involves the reaction of 4-chlorobutylamine with cyclohexyl isocyanide and sodium azide under appropriate conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 4-chlorobutyl group. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The tetrazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Products: Formation of azides, nitriles, and amines.
Oxidation Products: Formation of oxidized tetrazole derivatives.
Reduction Products: Formation of reduced tetrazole derivatives.
Scientific Research Applications
Chemistry: 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as a ligand for specific biological targets, leading to the development of new drugs for various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, influencing signal transduction pathways.
Ion Channels: The compound may interact with ion channels, affecting cellular ion homeostasis.
Comparison with Similar Compounds
5-(4-Chlorobutyl)-1H-Tetrazole: Lacks the cyclohexyl group, making it less hydrophobic.
1-Cyclohexyl-1H-Tetrazole: Lacks the 4-chlorobutyl group, reducing its reactivity in substitution reactions.
5-(4-Bromobutyl)-1-Cyclohexyl-1H-Tetrazole: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and biological activity.
Uniqueness: 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole is unique due to the combination of the 4-chlorobutyl and cyclohexyl groups. This combination imparts specific chemical and physical properties, such as increased hydrophobicity and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(4-chlorobutyl)-1-cyclohexyltetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN4/c12-9-5-4-8-11-13-14-15-16(11)10-6-2-1-3-7-10/h10H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTQSGGUSUSCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459132 | |
Record name | 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73963-42-5 | |
Record name | 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73963-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073963425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential genotoxic concerns associated with 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole?
A: this compound contains a primary alkyl chloride group, a structural feature known to raise concerns about potential genotoxic activity []. Genotoxic substances can damage DNA, potentially leading to mutations and increasing cancer risk. Therefore, regulatory agencies often request strict control of this impurity in the final active pharmaceutical ingredient (API) of Cilostazol.
Q2: How is the presence of this compound monitored in Cilostazol?
A: A validated HPLC/MS limit test method has been developed to specifically detect and quantify this compound in both Cilostazol API and commercially available drug products []. This method ensures that the levels of this potential genotoxic impurity remain below the established regulatory limits.
Q3: What is the synthetic route for this compound?
A: The synthesis of this compound begins with tetrahydro-2H-pyran-2-one and cyclohexylamine reacting to form N-cyclohexyl-5-hydroxy-pentanamide []. Subsequently, phosphorus pentachloride (PCl5) is added, and the reaction proceeds with sodium azide (NaN3) in the presence of pyridine as a phase-transfer catalyst, yielding the final compound with a total yield of 76.7% [].
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